Furan, 2,2'-methylenebis-
Furan, 2,2'-methylenebis-
Di-2-furanylmethane, also known as 2, 2'-methylene difuran or 2, 2'-difurylmethane, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Di-2-furanylmethane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, di-2-furanylmethane is primarily located in the membrane (predicted from logP). Outside of the human body, di-2-furanylmethane can be found in coffee and coffee products. This makes di-2-furanylmethane a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
1197-40-6
VCID:
VC0074391
InChI:
InChI=1S/C9H8O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6H,7H2
SMILES:
C1=COC(=C1)CC2=CC=CO2
Molecular Formula:
C9H8O2
Molecular Weight:
148.16 g/mol
Furan, 2,2'-methylenebis-
CAS No.: 1197-40-6
Main Products
VCID: VC0074391
Molecular Formula: C9H8O2
Molecular Weight: 148.16 g/mol
CAS No. | 1197-40-6 |
---|---|
Product Name | Furan, 2,2'-methylenebis- |
Molecular Formula | C9H8O2 |
Molecular Weight | 148.16 g/mol |
IUPAC Name | 2-(furan-2-ylmethyl)furan |
Standard InChI | InChI=1S/C9H8O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6H,7H2 |
Standard InChIKey | YHGNXEIQSHICNK-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)CC2=CC=CO2 |
Canonical SMILES | C1=COC(=C1)CC2=CC=CO2 |
Density | 1.097-1.103 (20°) |
Melting Point | -26°C |
Physical Description | Liquid Colourless clear liquid; Rich roasted aroma |
Description | Di-2-furanylmethane, also known as 2, 2'-methylene difuran or 2, 2'-difurylmethane, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Di-2-furanylmethane exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, di-2-furanylmethane is primarily located in the membrane (predicted from logP). Outside of the human body, di-2-furanylmethane can be found in coffee and coffee products. This makes di-2-furanylmethane a potential biomarker for the consumption of this food product. |
Solubility | Practically insoluble to insoluble in water Soluble (in ethanol) |
PubChem Compound | 70972 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume